
(Ethyne-1-ylium)-2-ylradical
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicarbon(1+) is a diatomic carbon.
Applications De Recherche Scientifique
Chemical Vapour Deposition
(Ethyne-1-ylium)-2-ylradical, also known as ethyne, plays a role in the chemical vapor deposition (CVD) process. It is a byproduct in the UV laser photolysis of selenophene and tellurophene, leading to the deposition of selenium and tellurium films. These films' properties were studied using techniques like XPS, SEM, and UV spectroscopy (Pola, Bastl, Šubrt, & Ouchi, 2000).
Astrochemistry
In astrochemistry, the reaction between the ethynyl radical (C2H) and methylacetylene (CH3CCH) is of interest. This reaction, which involves ethyne, produces compounds like ethynylallene and pentadiyne, providing insights into chemical processes in cold molecular clouds and planetary atmospheres (Stahl, Schleyer, Bettinger, Kaiser, Lee, & Schaefer, 2001).
Tropospheric Oxidation
The tropospheric oxidation of ethyne (acetylene, C2H2) is significant in atmospheric chemistry. The oxidation process, involving ethyne, includes the formation of peroxyl radicals and leads to products like formic acid and glyoxal. This study improves our understanding of atmospheric chemistry processes (Maranzana, Barker, & Tonachini, 2008).
NMR Spectroscopy
In NMR spectroscopy, the study of ethyne is crucial for understanding CC spin-spin coupling tensors and nuclear shielding tensors. This research enhances our knowledge of molecular structure and dynamics (Kaski, Lantto, Vaara, & Jokisaari, 1998).
Semiconductor Research
The photolysis of selenophene and tellurophene, involving ethyne, leads to the deposition of semiconductor films. This process is important for the development of semiconductor materials and electronic devices (Pola & Ouchi, 2000).
Surface Chemistry
Ethyne's adsorption on surfaces like Pd(100) is studied using techniques like reflection-absorption infrared spectroscopy (RAIRS). These studies are crucial for understanding surface reactions and catalysis (Camplin, Eve, & Mccash, 2000).
Metal Coordination Chemistry
In metal coordination chemistry, ethyne-containing ligands are used to form complexes with metals like silver. This research contributes to the development of new materials and catalysts (Greco, Hysell, Goldenberg, Rheingold, & Tor, 2006).
Propriétés
Formule moléculaire |
C2+ |
|---|---|
Poids moléculaire |
24.02 g/mol |
Nom IUPAC |
ethyne |
InChI |
InChI=1S/C2/c1-2/q+1 |
Clé InChI |
ADIRGMFQWJHVBM-UHFFFAOYSA-N |
SMILES |
[C]#[C+] |
SMILES canonique |
[C]#[C+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3R,4S,5R)-2-[6-amino-2-[(2Z)-2-(cyclohexylmethylidene)hydrazinyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1235547.png)
![[(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienyl] 2-bromoacetate](/img/structure/B1235548.png)
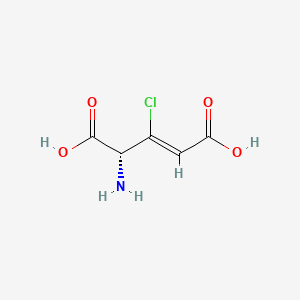
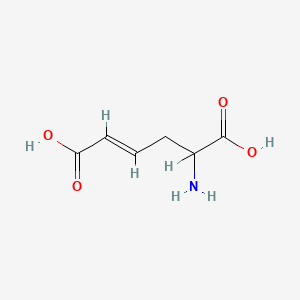
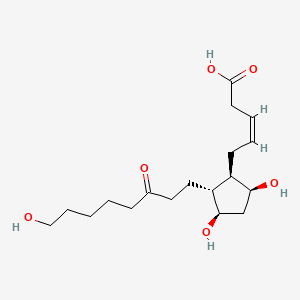
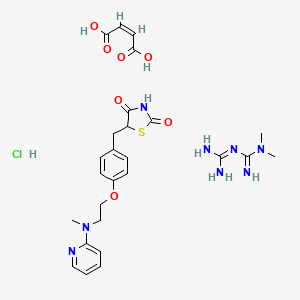
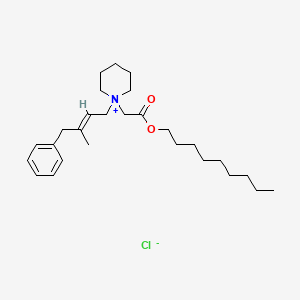
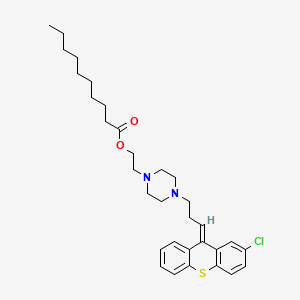
![1H-Pyrazolo[3,4-b]quinoxaline](/img/structure/B1235557.png)
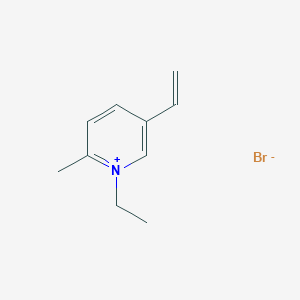
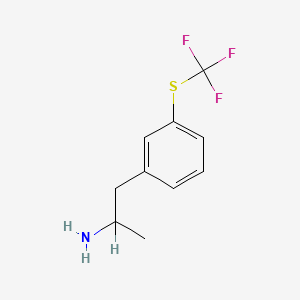


![3,4-dimethoxy-N-[(E)-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methylideneamino]benzamide](/img/structure/B1235567.png)